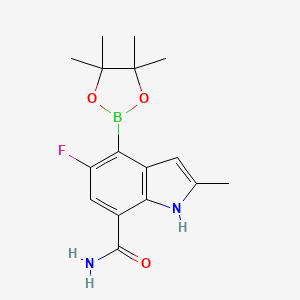
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a boron-containing dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the boron-containing moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methyl-4-nitroaniline: A fluorinated aniline derivative with similar structural features.
5-Fluoro-2-nitrobenzotrifluoride: Another fluorinated aromatic compound with a nitro group.
Uniqueness
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide is unique due to the presence of the dioxaborolane moiety, which imparts distinct chemical reactivity and potential applications. Its combination of fluorine, methyl, and boron-containing groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H20BFN2O3 |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C16H20BFN2O3/c1-8-6-9-12(17-22-15(2,3)16(4,5)23-17)11(18)7-10(14(19)21)13(9)20-8/h6-7,20H,1-5H3,(H2,19,21) |
Clave InChI |
PPBXIILDCZGGJH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C3=C2C=C(N3)C)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


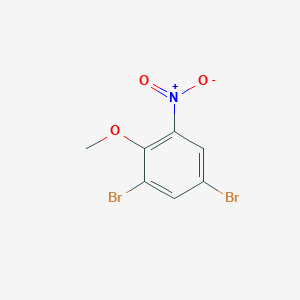
![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
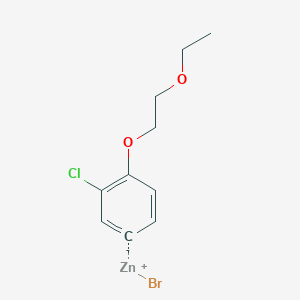
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
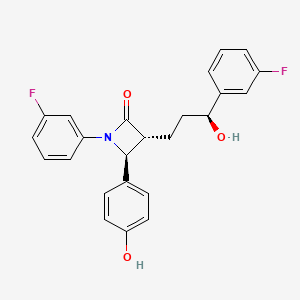
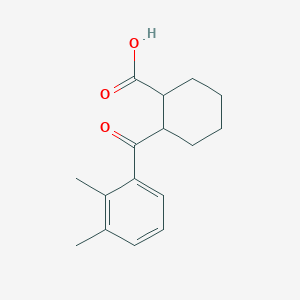
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


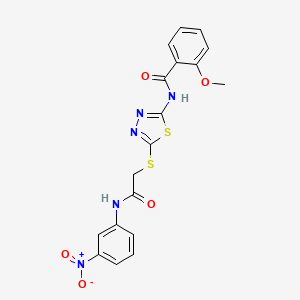

![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
